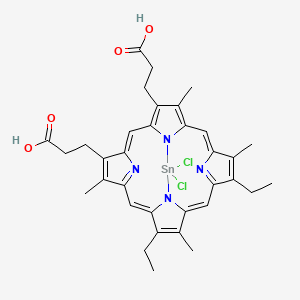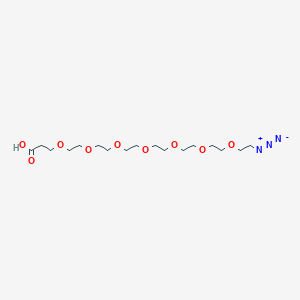
Azido-PEG7-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid. This compound is widely used in various scientific research applications due to its unique chemical properties. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in bioconjugation and click chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG7-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:
Activation of PEG: The PEG chain is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using reagents like Jones reagent or TEMPO/BAIB.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG7-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used activators
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the carboxylic acid with primary amines
Aplicaciones Científicas De Investigación
Azido-PEG7-acid is used in various scientific research fields, including:
Chemistry: As a reagent in click chemistry for the synthesis of complex molecules.
Biology: For bioconjugation and labeling of biomolecules.
Medicine: In the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Used in the production of functionalized polymers and materials
Mecanismo De Acción
The mechanism of action of Azido-PEG7-acid involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkynes to form triazole linkages, while the carboxylic acid reacts with amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular assembly .
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG4-acid
- Azido-PEG8-amine
- Azido-PEG12-acid
Uniqueness
Azido-PEG7-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications compared to shorter or longer PEG derivatives .
Propiedades
Fórmula molecular |
C17H33N3O9 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |
Clave InChI |
ZDNHXMIKSZWHGA-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


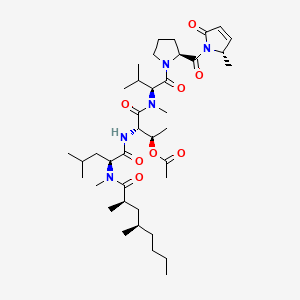
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
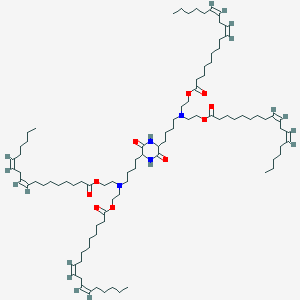
![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)
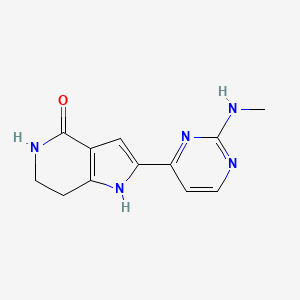
![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)

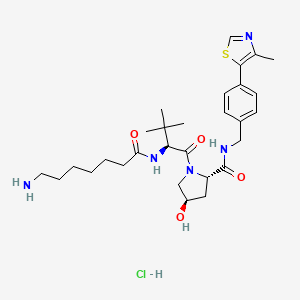
![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)
